Cyanoacetylene

説明

特性

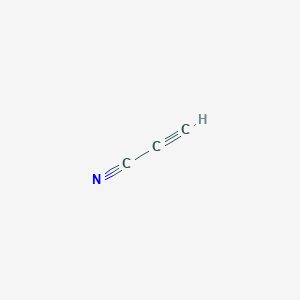

IUPAC Name |

prop-2-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN/c1-2-3-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDJVIYUJOJFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25084-84-8 | |

| Record name | 2-Propynenitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40147867 | |

| Record name | Propiolonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-71-9 | |

| Record name | 2-Propynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-ynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TF7QM91EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery of Cyanoacetylene in the Interstellar Medium: A Technical Guide

Abstract

Cyanoacetylene (HC₃N), a key molecule in prebiotic chemistry, was first detected in the interstellar medium (ISM) in 1971, marking a significant milestone in astrochemistry. This technical guide provides a comprehensive overview of the seminal discovery, detailing the observational methodologies, quantitative data, and the primary chemical formation pathways of this crucial interstellar molecule. The information is presented to be accessible and useful for researchers in astrophysics, astrochemistry, and fields related to the origins of life.

Introduction

The study of interstellar molecules provides fundamental insights into the physical and chemical conditions of the space between stars. These molecules are the building blocks for more complex organic structures, including those potentially related to the origin of life. This compound (HC₃N) is of particular interest due to its role in the synthesis of pyrimidines, a class of molecules that form the basis of nucleobases in RNA and DNA. Its discovery in the dense molecular cloud Sagittarius B2 (Sgr B2) confirmed the presence of relatively complex organic molecules in the ISM and opened new avenues for understanding interstellar chemistry.

The Initial Detection of Interstellar this compound

Microwave emission from this compound was first detected by B. E. Turner in July 1970 using the National Radio Astronomy Observatory (NRAO) 140-foot telescope in Green Bank, West Virginia. The detection was made in the direction of the galactic radio source Sagittarius B2.[1]

Quantitative Observational Data

The observed emission lines corresponded to the J=1→0 rotational transition of HC₃N. Due to electric-quadrupole hyperfine splitting from the ¹⁴N nucleus, this transition is split into three components. Two of these were distinctly observed. The key quantitative data from this discovery are summarized in the tables below.

| Parameter | Value | Reference |

| Telescope | NRAO 140-foot | [Turner, 1971, ApJ, 163:L35][1] |

| Source | Sagittarius B2 (Sgr B2) | [Turner, 1971, ApJ, 163:L35][1] |

| Observed Transition | J = 1→0 | [Turner, 1971, ApJ, 163:L35][1] |

| Center Frequency of Lines | ~9097.7 MHz | [Turner, 1971, ApJ, 163:L35][1] |

| Radial Velocity | +62 km s⁻¹ | [Turner, 1971, ApJ, 163:L35][1] |

Table 1: Summary of the Initial Observational Parameters for HC₃N Detection.

| Hyperfine Transition (F→F') | Laboratory Frequency (MHz) | Relative Intensity | Observed Status |

| 1→1 | 9097.09 | 3 | Detected |

| 2→1 | 9098.36 | 5 | Detected |

| 0→1 | 9100.32 | 1 | Not Reported |

Table 2: Hyperfine Components of the J=1→0 Transition of this compound. Frequencies are from Tyler and Sheridan (1963) as cited in Turner (1971).[1]

Experimental Protocol

The detection of interstellar molecules in the 1970s relied on precise laboratory measurements of transition frequencies and sophisticated radio astronomy techniques. The general workflow for the discovery of HC₃N is outlined below.

-

Laboratory Spectroscopy: The rotational transition frequencies of HC₃N were first accurately measured in a laboratory setting. This compound is a linear molecule with a significant dipole moment (3.6 Debyes), which results in a strong rotational spectrum.[1]

-

Telescope and Receiver Setup: The NRAO 140-foot radio telescope was equipped with a receiver covering the 5-10 GHz frequency range.

-

Observational Technique: The observations were conducted using a frequency-switching technique. In this method, the receiver's frequency is rapidly switched between the expected line frequency and a nearby off-line frequency.

-

Data Acquisition: Spectra were obtained by pointing the telescope at the target source (Sgr B2). Reference spectra were taken from an off-source position and subtracted from the on-source spectra to remove background noise and instrumental effects.[1]

-

Data Analysis: The resulting spectra were analyzed to identify emission lines at the frequencies corresponding to the known transitions of HC₃N. The observed frequency difference between the two detected spectral features was 1.27 ± 0.13 MHz, consistent with the laboratory-measured splitting of the F=1→1 and F=2→1 hyperfine components.[1] The Doppler shift of these lines was then used to calculate the radial velocity of the emitting gas.

Formation Pathways of Interstellar this compound

This compound is thought to form through various gas-phase and grain-surface reactions in the interstellar medium. The dominant formation routes depend on the physical conditions of the environment, such as temperature, density, and radiation field.

Gas-Phase Formation

In cold, dense molecular clouds, the primary formation mechanism for HC₃N is believed to be through neutral-neutral reactions. One of the most significant pathways involves the reaction of the ethynyl (B1212043) radical (C₂H) with the cyano radical (CN) or hydrogen cyanide (HCN).

A key proposed reaction is:

C₂H₂ + CN → HC₃N + H [2]

This reaction is efficient at the low temperatures characteristic of molecular clouds (around 10 K). Other gas-phase reactions involving ions and smaller molecules also contribute to the overall abundance of this compound. For instance, reactions involving acetylene (B1199291) (C₂H₂) and nitrogen atoms are considered.[3]

Grain-Surface Formation

In addition to gas-phase chemistry, reactions on the surfaces of interstellar dust grains are also thought to be a source of HC₃N and other complex molecules. In this scenario, simpler species from the gas phase accrete onto the cold surfaces of dust grains, forming icy mantles. Within these ices, atoms and molecules can migrate and react, often facilitated by UV radiation or cosmic rays. Successive hydrogenation of HC₃N on ice surfaces can lead to the formation of vinyl cyanide (CH₂CHCN) and ethyl cyanide (CH₃CH₂CN).[4][5]

Conclusion

The discovery of this compound in the interstellar medium was a pivotal moment in astrochemistry, demonstrating that complex organic molecules can form and exist in the vast expanses between stars. The observational techniques pioneered in the 1970s laid the groundwork for the detection of an ever-growing census of interstellar molecules. Understanding the formation pathways of HC₃N, through both gas-phase and grain-surface chemistry, remains an active area of research, with significant implications for our understanding of the chemical evolution of the cosmos and the origins of life. The continued study of this compound and its derivatives in various interstellar environments will undoubtedly yield further insights into these fundamental questions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetylene (H-C≡C-C≡N), the simplest cyanopolyyne, is a molecule of significant interest across various scientific disciplines, including astrochemistry, prebiotic chemistry, and organic synthesis. Its unique linear structure, featuring conjugated triple bonds, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide range of organic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key processes to support researchers in their scientific endeavors.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic sharp odor.[1] It is a volatile and highly flammable compound, necessitating careful handling in a controlled laboratory environment.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HN | [2][3][4] |

| Molecular Weight | 51.05 g/mol | [2][3] |

| Melting Point | 5 °C (41 °F; 278 K) | [2][4][5] |

| Boiling Point | 42.5 °C (108.5 °F; 315.6 K) | [2][4][5] |

| Density | 0.8159 g/cm³ at 17 °C | [2][5] |

| Refractive Index | 1.40072 at 17 °C | [2][5] |

| Vapor Pressure | 391 mmHg at 25 °C | [6][7] |

| Flash Point | -30.5 °C | [2][3][6] |

| Solubility | Soluble in ethanol, benzene, ether, acetonitrile, cyclohexane, and toluene. Sparingly soluble in water. | [2][3][5][8] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of its two triple bonds (C≡C and C≡N), making it susceptible to a variety of addition reactions and polymerization.

Prebiotic Synthesis and Astrochemistry

This compound is a key molecule in theories concerning the origin of life. It is a major nitrogen-containing product formed from the action of an electric discharge on a mixture of methane (B114726) and nitrogen, simulating conditions on the primitive Earth.[9][10] It readily reacts with simple inorganic molecules in aqueous solutions to form biologically relevant compounds, including aspartic acid, asparagine, and the pyrimidine (B1678525) nucleobase, cytosine.[9][11]

The presence of this compound has been confirmed in various extraterrestrial environments, including interstellar clouds, the coma of comet Hale-Bopp, and the atmosphere of Saturn's moon, Titan.[3][12] Its detection in these environments provides crucial insights into the complex chemical processes occurring in space.

Polymerization

Under pressure, this compound undergoes solid-state polymerization to form conjugated linear chains with pendant CN groups.[13] This process is favored as it leads to a reduction in volume.[14] The resulting polymers are of interest as potential semiconducting materials.[14]

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can participate in nucleophilic conjugate additions, Diels-Alder reactions, and dipolar cycloadditions.[3] For instance, nickel carbonyl catalyzes the carboalkoxylation of this compound to produce cyanoacrylate esters.[12]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in the laboratory via the dehydration of propynamide using phosphorus(V) oxide.[10]

Materials:

-

Phosphorus(V) oxide (P₄O₁₀)

-

Sand

Procedure: [3]

-

Thoroughly grind propiolamide, phosphorus(V) oxide, and sand together using a mortar and pestle.

-

Transfer the mixture to an oven-dried reaction flask.

-

Maintain the reaction vessel under active vacuum and connect it to a U-shaped trap immersed in liquid nitrogen.

-

Heat the reaction mixture to 180 °C in an oil bath over the course of one hour.

-

After one hour, isolate the reaction flask from the trap.

-

Remove the U-shaped trap from the liquid nitrogen bath to collect the this compound product.

Purification: While a detailed, step-by-step purification protocol is not extensively documented in the search results, standard laboratory techniques such as distillation under reduced pressure would be appropriate for purifying the collected this compound, given its volatility. The purity of the sample can be confirmed using standard analytical techniques like FTIR spectroscopy.[3]

Spectroscopic Analysis

The spectroscopic analysis of this compound is crucial for its identification and characterization, particularly in astrochemical studies. Cavity-ringdown spectroscopy is a sensitive technique used to obtain high-resolution spectra.[3]

Experimental Workflow for Cavity-Ringdown Spectroscopy: [3]

-

Sample Preparation: Prepare a gaseous mixture of this compound in a carrier gas (e.g., helium). For comparative studies, a reference compound like hydrogen cyanide (HCN) can be included.

-

Cooling: Cool the gas mixture to low temperatures (e.g., 20 K) using a cryogenic buffer-gas cooling system to obtain well-resolved ro-vibrational states.

-

Spectroscopic Measurement: Introduce the cooled gas into a high-finesse optical cavity. A tunable laser is used to probe the sample. The decay rate of the light intensity in the cavity is measured as a function of the laser frequency.

-

Data Analysis: The absorption spectrum is derived from the change in the cavity decay rate. Rotational constants and spectral line intensities can be calculated from the high-resolution spectrum using appropriate software like PGOPHER.

Visualizations

Synthesis of this compound

Caption: Dehydration of propiolamide to form this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis of this compound.

Role in Prebiotic Synthesis of Cytosine

Caption: Prebiotic synthesis of cytosine from this compound.

References

- 1. research.unipd.it [research.unipd.it]

- 2. Dithis compound (NC4N) Formation in the CN + this compound (HC3N) Reaction: A Combined Crossed-Molecular Beams and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Rotational spectrum of ethyl this compound (C2H5C≡C–C≡N), a compound of potential astrochemical interest | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Could Purines Be Formed from Cyanamide and this compound in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. Abiogenesis - Wikipedia [en.wikipedia.org]

- 9. This compound in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. [2107.06003] A Computational Study of the Reaction this compound and Cyano Radical leading to 2-Butynedinitrile and Hydrogen Radical [arxiv.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Is this compound prebiotic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. opus.uleth.ca [opus.uleth.ca]

Spectroscopic Data of Gas-Phase Cyanoacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of gas-phase cyanoacetylene (H-C≡C-C≡N), a molecule of significant interest in astrophysics, atmospheric science, and prebiotic chemistry. This document summarizes the key rotational, vibrational, and electronic spectroscopic parameters and details the experimental methodologies used to obtain this data.

Introduction

This compound (HCCCN) is the simplest cyanopolyyne and has been detected in various extraterrestrial environments, including interstellar clouds, the atmosphere of Titan, and the coma of comets.[1] Its unique spectroscopic signature allows for its identification and characterization in these remote locations. A thorough understanding of its spectroscopic properties is crucial for interpreting observational data and for modeling chemical processes in these environments. This guide serves as a centralized resource for researchers working with this compound, providing essential data and experimental context.

Spectroscopic Data

The spectroscopic data for gas-phase this compound is presented in the following tables, categorized by the type of spectroscopy.

Rotational Spectroscopy Data

Rotational spectroscopy provides information about the molecule's moments of inertia and, consequently, its geometry. This compound is a linear molecule, and its rotational spectrum is characterized by a single rotational constant, B.

| Parameter | Value (cm⁻¹) | Reference |

| Rotational Constant (B₀) | 0.15174 | [2] |

Vibrational Spectroscopy Data

Vibrational spectroscopy probes the quantized vibrational energy levels of the molecule. This compound has 7 fundamental vibrational modes, some of which are degenerate.

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Reference |

| ν₁ | Σ | C-H stretch | 3327 | [2] |

| ν₂ | Σ | C≡N stretch | 2274 | [2] |

| ν₃ | Σ | C≡C stretch | 2079 | [2] |

| ν₄ | Σ | C-C stretch | 864 | [2] |

| ν₅ | Π | C-H bend | 663 | [2] |

| ν₆ | Π | C-C≡N bend | 499 | [2] |

| ν₇ | Π | C-C≡C bend | 222 | [2] |

A recent study of the 2ν₁ overtone band of this compound provided a band origin of 6552.275 ± 0.0026 cm⁻¹.[3]

Electronic Spectroscopy Data

Electronic spectroscopy involves transitions between different electronic energy states of the molecule. The electronic spectrum of this compound has been studied in the ultraviolet region.

| Transition | Wavelength Range (Å) | Electronic States Involved | Reference |

| 1 | 2300 - 2600 | ¹A″ ← ¹Σ⁺ | [4] |

| 2 | 2000 - 2300 | ¹Σ⁻ or ¹Δ ← ¹Σ⁺ | [4] |

Experimental Protocols

The acquisition of high-resolution spectroscopic data for gas-phase this compound requires specialized experimental techniques. The following sections detail the methodologies for rotational, vibrational, and electronic spectroscopy.

Rotational Spectroscopy: Fourier-Transform Microwave (FTMW) Spectroscopy

High-resolution rotational spectra of this compound and its complexes are often obtained using Fourier-Transform Microwave (FTMW) spectroscopy.

Methodology:

-

Sample Preparation: A dilute mixture of this compound in a carrier gas (e.g., helium or neon) is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the spectrum by populating only the lowest rotational levels.

-

Microwave Excitation: The cooled molecular beam is interrogated by a short, high-power microwave pulse inside a Fabry-Pérot cavity. If the microwave frequency is resonant with a rotational transition, the molecules are coherently excited.

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is converted to a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies with high precision.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

The vibrational spectrum of gas-phase this compound is typically measured using a Fourier-Transform Infrared (FTIR) spectrometer coupled with a gas cell.

Methodology:

-

Sample Introduction: A sample of gaseous this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The pressure of the gas is carefully controlled. For studies of deuterated this compound (DC3N), sample pressures can range from 25 to 650 Pa.[5]

-

Interferometer: The core of the FTIR spectrometer is a Michelson interferometer. A broadband infrared source is passed through the interferometer, which modulates the light, creating an interferogram.

-

Sample Interaction: The modulated infrared beam passes through the gas cell containing the this compound sample. The molecules absorb specific frequencies of infrared radiation corresponding to their vibrational transitions.

-

Detection: The transmitted light is focused onto a detector (e.g., a liquid nitrogen-cooled MCT detector).

-

Fourier Transformation: The resulting interferogram is processed by a computer using a Fourier transform algorithm to generate the infrared spectrum, which shows absorption as a function of wavenumber. For high-resolution studies, multi-pass cells are often employed to increase the effective path length of the light through the gas, enhancing the absorption signals.[5]

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic transitions of this compound are observed in the ultraviolet region of the electromagnetic spectrum using UV-Vis absorption spectroscopy.

Methodology:

-

Sample Preparation: A known concentration of this compound vapor is introduced into a gas cell with UV-transparent windows (e.g., quartz).

-

Light Source: A broadband UV-Vis light source, such as a deuterium (B1214612) lamp for the UV region and a tungsten-halogen lamp for the visible region, is used.

-

Wavelength Selection: The light from the source is passed through a monochromator (e.g., a diffraction grating) to select a narrow band of wavelengths.

-

Sample and Reference Beams: In a double-beam spectrophotometer, the monochromatic light is split into two beams. One beam passes through the sample cell, and the other passes through a reference cell (typically containing a vacuum or an inert gas).

-

Detection: The intensities of the sample and reference beams are measured by photodetectors (e.g., photomultiplier tubes).

-

Absorbance Calculation: The absorbance is calculated as the logarithm of the ratio of the reference beam intensity to the sample beam intensity. The spectrum is generated by scanning the monochromator across the desired wavelength range.

Interrelation of Spectroscopic Data

The different types of spectroscopy probe different energy scales within the this compound molecule. Electronic transitions are the most energetic, followed by vibrational transitions, and finally rotational transitions, which have the lowest energy. High-resolution vibrational and electronic spectra often exhibit resolved rotational fine structure, providing a link between these spectroscopic methods.

References

The Genesis of Cyanoacetylene in the Cosmos: A Technical Guide to Formation Pathways in Molecular Clouds

Abstract

Cyanoacetylene (HC₃N), a molecule of significant interest in astrochemistry and prebiotic chemistry, is ubiquitously detected in interstellar molecular clouds. Understanding its formation is crucial for elucidating the chemical evolution of these cold, dense environments and the origins of nitrogen-bearing organic molecules. This technical guide provides an in-depth analysis of the primary gas-phase and grain-surface pathways leading to the synthesis of this compound. It consolidates key quantitative data, details relevant experimental and observational methodologies, and presents visual representations of the core chemical networks. This document is intended for researchers in astrochemistry, chemical physics, and related fields.

Introduction

The interstellar medium (ISM) serves as a vast chemical laboratory where a diverse array of molecules are synthesized under extreme conditions of low temperature and density.[1] Among these, cyanopolyynes, and specifically this compound (HC₃N), are prominent. First detected in the Sgr B2 molecular cloud, HC₃N has since been observed in numerous interstellar environments, including cold, dark clouds like Taurus Molecular Cloud-1 (TMC-1).[2][3] Its presence points to efficient formation mechanisms that are the subject of extensive research. This guide synthesizes the current understanding of these formation pathways, categorizing them into gas-phase and grain-surface chemistries.

Gas-Phase Formation Pathways

Gas-phase reactions are considered the dominant source of this compound in molecular clouds. These reactions involve neutral-neutral interactions, ion-molecule reactions, and associative detachment processes.

Neutral-Neutral Reactions

Neutral-neutral reactions are critical for HC₃N synthesis, particularly in cold clouds where the abundance of ions is lower.

-

Reaction of Acetylene (B1199291) (C₂H₂) with Cyano Radical (CN): This is widely suggested as the main formation pathway for HC₃N in the interstellar medium.[4] The reaction is exothermic and has no activation energy barrier, making it efficient at the low temperatures of molecular clouds.[4]

C₂H₂ + CN → HC₃N + H

-

Reaction of Ethynyl Radical (C₂H) with HNC: The reaction between the C₂H radical and hydrogen isocyanide (HNC) is another proposed exothermic, barrierless route to HC₃N.[4]

C₂H + HNC → HC₃N + H

Ion-Molecule Reactions

Ion-molecule reactions are rapid at low temperatures and play a significant role in interstellar chemistry.

-

Reactions involving C₂H₂⁺: The acetylene cation (C₂H₂⁺) is considered a key precursor to both the C₂H radical and HC₃N.[3] Chemical models suggest pathways involving the reaction of C₂H₂⁺ with nitrogen-bearing species.

-

Reaction of C₃H₂⁺ with N: A proposed pathway for the formation of the HC₃N⁺ cation, a direct precursor to this compound, involves the reaction of the C₃H₂⁺ cation with a nitrogen atom.[1] This is followed by reactions with H₂ to form H₂C₃N⁺ and subsequent reduction to HC₃N.[1]

C₃H₂⁺ + N → HC₃N⁺ + H HC₃N⁺ + H₂ → H₂C₃N⁺ + H H₂C₃N⁺ + e⁻ → HC₃N + H

Associative Detachment

Recent studies have highlighted the potential role of negative ions in interstellar chemistry.

-

Reaction of this compound Anion (C₃N⁻) with H: The associative detachment of the this compound anion with a hydrogen atom has been shown to readily form neutral HC₃N.[5]

C₃N⁻ + H → HC₃N + e⁻

Grain-Surface Formation Pathways

While gas-phase reactions are primary, the surfaces of interstellar dust grains, typically coated with ice mantles, can also contribute to the chemistry of this compound and its derivatives.

-

Hydrogenation of HC₃N: this compound can freeze out onto ice grains in cold regions.[2] Subsequent hydrogenation reactions on the grain surface can lead to the formation of more saturated species like vinyl cyanide (CH₂CHCN) and ethyl cyanide (CH₃CH₂CN).[2] While this is a destruction pathway for HC₃N itself, it highlights the role of grain surfaces in processing cyanopolyynes. The initial step involves the addition of a hydrogen atom to the carbon chain.[2]

HC₃N + H (on grain) → H₂C₃N (radical) H₂C₃N + H (on grain) → CH₂CHCN

-

Release from Grain Mantles: In warmer regions or environments affected by shocks, HC₃N and its precursors can be released from the icy mantles of dust grains back into the gas phase, enhancing their observed abundances.[4][6]

Quantitative Data

The following tables summarize key quantitative data related to this compound formation and abundance in molecular clouds.

Table 1: Selected Gas-Phase Reaction Rate Constants

| Reaction | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| H + HC₃N | 298 | (2.1 ± 0.3) x 10⁻¹³ | [7] |

| H + HC₃N | 200-298 | (1.1 ± 0.1) x 10⁻¹² exp[-(500 ± 14)/T] | [7] |

| CN + HC₃N | Room Temp | (1.7 ± 0.08) x 10⁻¹¹ | [8][9] |

| C₃N⁻ + H | Not specified | (5.4 ± 0.2) x 10⁻¹⁰ | [5] |

Table 2: Observed Column Densities of HC₃N and Related Molecules in TMC-1

| Molecule | Column Density (cm⁻²) | Reference(s) |

| HC₃N | ~10¹⁴ | |

| HC₅N | ~10¹³ | [3] |

| Vinylthis compound (H₂C=CHC₃N) | 2 x 10¹¹ | |

| trans-(E)-cyanovinylacetylene (HCCCH=CHCN) | 3 x 10¹¹ | [10] |

| Ethyl Cyanide (CH₃CH₂CN) | < 4 x 10¹¹ (upper limit) | [10][11] |

Experimental and Observational Protocols

The study of this compound formation pathways relies on a combination of laboratory experiments, astronomical observations, and theoretical calculations.

Experimental Methodologies

-

Crossed-Molecular Beams (CMB) Technique: This technique is used to study the dynamics of bimolecular reactions under single-collision conditions. Beams of reactants are crossed at a specific collision energy, and the angular and velocity distributions of the products are measured using a mass spectrometer. This provides detailed insights into the reaction mechanism.[8] For the CN + HC₃N reaction, a beam of CN radicals is generated, and a separate beam of HC₃N is produced by expanding its vapor through a nozzle.[8]

-

Discharge-Flow Mass Spectrometry: This method is employed to measure the rate coefficients of gas-phase reactions over a range of temperatures. A flow of a buffer gas (e.g., Helium) carries one reactant, while the other reactant is introduced through a movable injector. The concentration of the reactant of interest is monitored with a mass spectrometer as a function of reaction time (or distance).[7] For the H + HC₃N reaction, H atoms are generated by microwave discharge in H₂ or by the fast reaction of F + H₂.[7]

Observational Methodologies

-

Radio Astronomy: The detection and abundance determination of molecules like HC₃N in interstellar clouds are primarily achieved through radio astronomy. Telescopes such as the 100 m Green Bank Telescope are used to observe the rotational transitions of these molecules.[10][11] By analyzing the intensity and shape of the spectral lines, astronomers can derive physical parameters such as the column density, excitation temperature, and velocity distribution of the molecules in the observed region.[10][11]

Theoretical Methodologies

-

Ab Initio Molecular Orbital and Density Functional Theory (DFT) Calculations: These computational chemistry methods are used to explore the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine reaction pathways, activation energies, and reaction exothermicities.[4][12][13] This information is crucial for understanding the feasibility of a reaction under interstellar conditions.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key formation pathways of this compound.

Conclusion

The formation of this compound in molecular clouds is a multifaceted process driven by a network of gas-phase and grain-surface reactions. While neutral-neutral reactions, particularly C₂H₂ + CN, are considered dominant in cold, dark clouds, ion-molecule reactions and associative detachment of anions also provide viable formation routes. Grain surfaces act as platforms for the hydrogenation of HC₃N, leading to more complex organic molecules, and as reservoirs that can replenish the gas-phase abundance of HC₃N in certain environments. The continued interplay of laboratory experiments, astronomical observations, and theoretical modeling will be essential to further refine our understanding of the chemical evolution of this compound and its role in the rich organic chemistry of the interstellar medium.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Formation of gas-phase glycine and this compound via associative detachment reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [1910.07222] Chemical Evolution of HC3N in Dense Molecular Clouds [arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dithis compound (NC4N) Formation in the CN + this compound (HC3N) Reaction: A Combined Crossed-Molecular Beams and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semiempirical Potential in Kinetics Calculations on the HC3N + CN Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reaction of this compound HCCCN(X 1Sigma+) with ground-state carbon atoms C(3P) in cold molecular clouds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

The Prebiotic Significance of Cyanoacetylene on Early Earth: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

Cyanoacetylene (H−C≡C−C≡N), a high-energy, reactive nitrile, is increasingly recognized as a cornerstone molecule in prebiotic chemistry. Its formation in simulated early Earth environments and its detection in extraterrestrial locations, such as Titan's atmosphere and meteorites, underscore its potential availability during the Hadean eon.[1][2] This technical guide provides a comprehensive overview of the pivotal role of this compound in the abiotic synthesis of essential biomolecules. We will delve into its formation, its reactivity in aqueous environments, and its crucial role as a precursor to pyrimidine (B1678525) nucleobases and ribonucleotides. This document consolidates key quantitative data, details representative experimental protocols, and visualizes the complex chemical pathways, offering a foundational resource for researchers investigating the origins of life and the synthesis of novel organic compounds.

Introduction: The Central Role of a Reactive Nitrile

The origin of life necessitates the formation of informational polymers like RNA from simpler, abiotically produced monomers.[3] this compound stands out as a key feedstock molecule in this process due to its demonstrated capacity to participate in reactions that form the building blocks of RNA, particularly pyrimidine bases.[4][5] Produced in environments rich in methane (B114726) and nitrogen subjected to energy sources like electrical discharges (simulating lightning), this compound represents a plausible link between simple atmospheric gases and complex biomolecules.[1][4] Its reactions, particularly with water, urea (B33335), and other simple molecules, pave the way for the synthesis of cytosine and, subsequently, uracil (B121893)—two of the four essential bases of RNA.[1][6] More advanced synthetic pathways, which bypass the problematic formation of free ribose, also utilize this compound to construct activated pyrimidine ribonucleotides directly.[3]

Abiotic Synthesis and Availability of this compound

The presence of this compound on the early Earth is supported by multiple lines of evidence:

-

Atmospheric Synthesis: Miller-Urey-type experiments, which simulate lightning in a reducing atmosphere of methane (CH₄) and nitrogen (N₂), have consistently shown this compound to be a major nitrogen-containing product.[1][4] It can be the second most prevalent product after hydrogen cyanide (HCN), reaching up to 8.4% of the HCN yield under certain conditions.

-

Extraterrestrial Delivery: this compound is abundant in the atmosphere of Saturn's moon, Titan, which is often considered an analog for the prebiotic Earth's atmosphere.[2] Furthermore, the discovery of cyanide-containing compounds in carbonaceous chondrite meteorites suggests that extraterrestrial impacts could have delivered this compound and other crucial nitriles to the early Earth.

Key Prebiotic Reactions of this compound

This compound's high reactivity makes it a versatile precursor for a range of biomolecules.

Hydrolysis to Cyanoacetaldehyde

In aqueous environments, this compound readily hydrolyzes to form cyanoacetaldehyde. This intermediate is a crucial reactant in subsequent pyrimidine synthesis.

Synthesis of Pyrimidine Nucleobases

One of the most significant roles of this compound is its contribution to the formation of pyrimidines. Two primary pathways have been demonstrated experimentally:

-

Reaction with Cyanate (B1221674): this compound reacts with cyanate (OCN⁻) to form cytosine. However, this reaction requires relatively high concentrations of cyanate (>0.1 M), which may have been challenging to achieve on a global scale due to cyanate's rapid hydrolysis.[1][2]

-

Reaction of its Hydrolysis Product with Urea: A more plausible prebiotic route involves the reaction of cyanoacetaldehyde with urea (H₂NCONH₂).[1] In concentrated urea solutions, such as those that might occur in evaporating lagoons or on drying beaches, this reaction produces cytosine in significant yields (30-50%).[1][6][7] Cytosine can then hydrolyze to form uracil, providing a route to both essential pyrimidine bases.

Synthesis of Activated Ribonucleotides (Sutherland Pathway)

Groundbreaking research has shown a pathway to activated pyrimidine ribonucleotides that circumvents the need for free ribose and nucleobases, a significant hurdle in many origin-of-life scenarios. This pathway uses this compound along with other simple prebiotic feedstocks like cyanamide, glycolaldehyde, and glyceraldehyde.[3] In this sequence, this compound reacts with an arabinose amino-oxazoline intermediate to form an anhydronucleoside, which is then phosphorylated and rearranged to yield activated cytidine (B196190) ribonucleotides.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the prebiotic chemistry of this compound.

Table 1: Reaction Yields in Prebiotic Syntheses Involving this compound

| Reaction | Reactants | Conditions | Product | Yield | Reference(s) |

| Spark Discharge Synthesis | Methane (CH₄), Nitrogen (N₂) | Electric Discharge | This compound | Up to 8.4% of HCN | [8] |

| Cytosine Synthesis | 1 M this compound, 1 M Urea | 100°C, 20 hours | Cytosine | 4.8% | [8] |

| Cytosine Synthesis | 0.1 M this compound, 0.1 M Urea | 100°C | Cytosine | Not Detected | [8] |

| Cytosine Synthesis | Cyanoacetaldehyde, Concentrated Urea Solution | Evaporating conditions | Cytosine | 30-50% | [1][6][7] |

| Cytosine Synthesis | 0.025 M this compound, 0.05 M Cyanate | 100°C, 24 hours | Cytosine | 6% (up to 19%) | [8] |

| Aspartic Acid & Asparagine Synthesis | This compound, HCN, Ammonia | Aqueous solution | Aspartic Acid, Asparagine | - | [8] |

Table 2: Stability of Key Prebiotic Molecules

| Compound | Condition | Half-life (t₁₂) | Reference(s) |

| This compound | Hydrolysis at pH 9, 30°C | ~11 days | [8] |

| Cyanate | Hydrolysis in aqueous solution | < 100 years | [8] |

| Cytosine | Deamination at 25°C | ~340 years | [3] |

| Urea | Decomposition at 25°C | ~25 years | - |

Visualizations of Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the central chemical pathways and logical relationships involving this compound.

Chemical Pathways

Caption: Pathway of pyrimidine synthesis from this compound via hydrolysis and reaction with urea.

Caption: Simplified Sutherland pathway for ribonucleotide synthesis utilizing this compound.

Logical and Experimental Workflows

Caption: The central role of this compound in linking prebiotic sources to key biomolecules.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]

- 7. aminer.cn [aminer.cn]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

The Role of Cyanoacetylene in the Prebiotic Synthesis of Nucleobases: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of life on Earth necessitated the formation of informational polymers such as RNA and DNA, a process predicated on the availability of their constituent nucleobases. The "RNA World" hypothesis posits that RNA was the primordial genetic material, fueling the search for plausible prebiotic pathways to its building blocks.[1] Cyanoacetylene (H−C≡C−C≡N), a molecule detected in interstellar space and readily formed in simulated prebiotic environments, has been identified as a key precursor in the non-enzymatic synthesis of several nucleobases.[2][3] This technical guide provides an in-depth examination of the role of this compound in the synthesis of pyrimidine (B1678525) and purine (B94841) nucleobases, summarizing quantitative data, detailing experimental and computational methodologies, and visualizing the core chemical pathways.

Prebiotic Availability of this compound

This compound is a significant nitrogen-containing product resulting from the action of electric discharges on mixtures of methane (B114726) and nitrogen, simulating lightning in a prebiotic atmosphere.[3] While its formation is less efficient in atmospheres containing ammonia (B1221849) or hydrogen sulfide, its established presence in interstellar clouds and its synthesis in Miller-Urey-type experiments underscore its potential availability on early Earth.[4]

Synthesis of Pyrimidine Nucleobases

This compound and its hydrolysis product, cyanoacetaldehyde, are central to the most plausible prebiotic syntheses of the pyrimidine nucleobase cytosine. Uracil (B121893) is then readily formed from the hydrolysis of cytosine.

Cytosine Synthesis from this compound

Direct reaction of this compound with nitrogenous precursors like urea (B33335) and cyanate (B1221674) provides a pathway to cytosine.

-

Reaction with Urea: The reaction of this compound with high concentrations of urea at elevated temperatures yields cytosine. However, the reaction is highly concentration-dependent, with no detectable product at lower, more prebiotically plausible concentrations.[4][5]

-

Reaction with Cyanate: Cyanate reacts with this compound to form trans-cyanovinylurea, which can then be converted to cytosine.[4] This pathway can produce higher yields than the reaction with urea at lower reactant concentrations.[4]

The Role of Cyanoacetaldehyde

In aqueous environments, this compound hydrolyzes to form cyanoacetaldehyde.[4] This intermediate is a key player in a more efficient route to cytosine.

-

Reaction with Urea: In concentrated urea solutions, such as those that might be found in evaporating lagoons on a prebiotic Earth, cyanoacetaldehyde reacts to form cytosine in significant yields (30-50%).[2][6] This is considered a more robust prebiotic pathway due to the higher yields under plausible geochemical conditions.

Uracil Formation

Uracil, another essential pyrimidine nucleobase in RNA, can be formed by the hydrolysis of cytosine.[2] This straightforward conversion suggests that a prebiotic source of cytosine would also serve as an indirect source of uracil.

Synthesis of Purine Nucleobases

While the experimental evidence for pyrimidine synthesis from this compound is more established, theoretical studies propose plausible pathways for the formation of purines (adenine and guanine) involving this compound and other simple prebiotic molecules like cyanamide (B42294) and hydrogen cyanide (HCN).[7][8] These pathways often involve radical chemistry, which could have been initiated by high-energy events such as meteoritic impacts on early Earth.[7]

A key step in these proposed mechanisms is the formation of a 4-cyanoimidazole intermediate from this compound and cyanamide.[7][8] This intermediate can then undergo further reactions to form the characteristic two-ring structure of purines.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of nucleobases involving this compound and its derivatives.

Table 1: Experimental Yields for Pyrimidine Synthesis

| Product | Reactants | Conditions | Yield | Reference(s) |

| Cytosine | 1 M this compound, 1 M Urea | 100°C, 20 hours | 4.8% | [4][5] |

| Cytosine | 0.1 M this compound, 0.1 M Urea | 100°C, 20 hours | Not Detected | [4][5] |

| Cytosine | 0.025 M this compound, 0.05 M Potassium Cyanate | 100°C, 24 hours | 6% | [4] |

| Cytosine | This compound, Potassium Cyanate | Varied conditions | Up to 19% | [4] |

| Cytosine | Cyanoacetaldehyde, Concentrated Urea Solution | Evaporating lagoon/drying beach model | 30-50% | [2][6] |

Table 2: Theoretical Energy Barriers for Purine Synthesis Intermediates

Note: These values represent the activation energy (in kcal/mol) for key steps in the proposed radical-based pathways, calculated using density functional theory (B3LYP/6-311G(d,p)). Lower energy barriers suggest more kinetically feasible reactions.

| Reaction Step | Precursors | Energy Barrier (kcal/mol) | Reference(s) |

| Formation of Adenine from 4-cyanoimidazole | 4-cyanoimidazole, Cyanamide | 18.6 | [9] |

| Formation of Guanine from 4-cyanoimidazole | 4-cyanoimidazole, ·OH, H₂O | 17.7 | [9] |

| Formation of Isoguanine from 4-cyanoimidazole | 4-cyanoimidazole, Urea, ·NH₂ | 7.7 | [7] |

| Formation of Purine from 4-cyanoimidazole | 4-cyanoimidazole, ·H, HCN | 18.3 | [8] |

Methodologies

Experimental Protocols for Pyrimidine Synthesis

While detailed, step-by-step laboratory protocols are not fully elaborated in the foundational literature, the general methodology for these prebiotic simulation experiments can be summarized as follows:

-

Reactant Preparation: Aqueous solutions of the specified reactants (e.g., this compound, urea, potassium cyanate, cyanoacetaldehyde) are prepared at the desired concentrations. For experiments modeling "drying lagoons," concentrated solutions are heated to evaporate the solvent.[2]

-

Reaction Conditions: The reactant solutions are maintained at a specific temperature (e.g., 30°C or 100°C) for a defined period (hours to days) in sealed vessels.[4] The pH is controlled using appropriate buffers.

-

Purification and Identification: The primary analytical technique cited is High-Performance Liquid Chromatography (HPLC), often coupled with UV spectroscopy for detection.[10] Identification is confirmed by comparing the retention times and UV spectra of the products with those of authentic standards. Paper chromatography has also been used in earlier studies.[4]

Computational Methodology for Purine Synthesis

The proposed pathways for purine synthesis from this compound are derived from computational chemistry studies. The general methodology is as follows:

-

Model System: The reactions are modeled in the gas phase.

-

Quantum Chemical Calculations: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to optimize the geometries of reactants, transition states, and products.[7][8]

-

Energy Calculations: The electronic energies are calculated, and zero-point vibrational energy (ZPVE) corrections are applied to determine the reaction energy barriers (activation energies).[7]

-

Pathway Elucidation: By calculating the energies of various intermediates and transition states, the most kinetically favorable reaction pathways are identified.

Visualizations of Key Pathways and Processes

The following diagrams, generated using Graphviz DOT language, illustrate the core concepts discussed in this guide.

Challenges and Competing Reactions

A critical aspect of evaluating the role of this compound in prebiotic chemistry is its high reactivity. This compound readily reacts with a variety of other simple nucleophiles that were likely present in the prebiotic soup, such as ammonia, amines, and thiols.[4] These competing reactions could have significantly depleted the concentration of this compound available for nucleobase synthesis, posing a challenge to the accumulation of biologically relevant molecules. The instability of reactants like cyanate in aqueous solution and the degradation of cytosine via deamination over geological timescales further complicate the prebiotic scenario.[4][5]

Conclusion

This compound stands out as a versatile and potent precursor for the prebiotic synthesis of nucleobases. Experimental evidence strongly supports its role, either directly or via its hydrolysis product cyanoacetaldehyde, in the formation of cytosine under plausible prebiotic conditions, particularly in scenarios involving evaporation and high reactant concentrations. While the pathways to purines are currently more theoretical, computational studies have outlined kinetically feasible routes that underscore the potential of this compound in the formation of all classes of nucleobases. Future research should focus on experimentally validating the proposed purine synthesis pathways and exploring the influence of mineral catalysts and other environmental factors on the efficiency and selectivity of these reactions. Understanding these fundamental synthetic routes is not only crucial for origin-of-life research but may also inspire novel approaches in synthetic biology and drug development.

References

- 1. RNA world - Wikipedia [en.wikipedia.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miller–Urey experiment - Wikipedia [en.wikipedia.org]

- 6. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]

- 7. Could Purines Be Formed from Cyanamide and this compound in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

The Central Role of Cyanoacetylene in Astrochemical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetylene (HC₃N) is a key molecule in the intricate tapestry of interstellar chemistry. Its prevalence in diverse astronomical environments, from dark molecular clouds to protoplanetary disks and the atmosphere of Titan, underscores its significance as a tracer of physical conditions and a crucial precursor for more complex organic molecules, including those of prebiotic interest. This technical guide provides an in-depth exploration of the core principles of astrochemical models that incorporate this compound, detailing its formation and destruction pathways, summarizing key quantitative data, and outlining the experimental and observational methodologies used to study this fascinating molecule. This document is intended to serve as a comprehensive resource for researchers in astrochemistry, planetary science, and drug development, offering insights into the fundamental chemical processes that may lead to the emergence of life's building blocks.

Introduction

This compound (HC₃N), a linear molecule with a distinctive triple bond system, is a cornerstone of astrochemical research. Its detection in a wide array of celestial objects has made it an invaluable tool for probing the physical and chemical conditions of these environments.[1] Furthermore, its role as a reactant in the synthesis of nitrogen-bearing organic molecules, including amino acids and nucleobases, places it at the nexus of astrochemistry and prebiotic chemistry.[2][3] This guide delves into the astrochemical models that describe the lifecycle of this compound, from its gaseous formation to its incorporation into icy mantles on interstellar dust grains and its subsequent chemical evolution.

Formation and Destruction Pathways of this compound

The abundance of this compound in the interstellar medium (ISM) is governed by a complex network of formation and destruction reactions that occur in both the gas phase and on the surfaces of dust grains.

Gas-Phase Chemistry

Gas-phase reactions are a primary source of this compound in many interstellar environments. It is considered to be readily formed through gas-phase chemistry.[4] One of the foundational pathways for its formation is through the reaction of the cyanogen (B1215507) radical (CN) with acetylene (B1199291) (C₂H₂).

In environments subjected to high-energy processes, such as electric discharges, this compound is a major nitrogen-containing product from mixtures of methane (B114726) (CH₄) and nitrogen (N₂).[2][3]

The ion-molecule chemistry is also a significant contributor. The cation of this compound, HC₃N⁺, has been detected in the cold dark cloud TMC-1.[5] Its formation is primarily driven by the reactions of H₂ with C₃N⁺ and H⁺ with HC₃N. Conversely, it is destroyed through reactions with H₂ and dissociative recombination with electrons.[5]

Grain-Surface Chemistry

Interstellar dust grains, coated with icy mantles of molecules like water, carbon monoxide, and ammonia, serve as catalytic sites for chemical reactions. This compound can be adsorbed onto these icy surfaces where it undergoes further chemical processing.

A key process is hydrogenation, where successive additions of hydrogen atoms to this compound can lead to the formation of more saturated molecules like vinyl cyanide (CH₂CHCN) and ethyl cyanide (CH₃CH₂CN), both of which have been observed in the ISM.

In specific environments like the stratosphere of Saturn's moon, Titan, this compound ice particles are involved in solid-state chemistry. These ice particles can be coated with hydrogen cyanide (HCN) ice. Photons of ultraviolet light can trigger a series of chemical reactions within these layered ice particles, leading to the formation of dithis compound (C₄N₂).[6][7]

Destruction Pathways

This compound can be destroyed by various processes, including photodissociation and reactions with other molecules. Ultraviolet (UV) photodissociation is a significant destruction mechanism, particularly in regions exposed to stellar radiation.[8][9][10] The primary products of photodissociation depend on the wavelength of the incident radiation.

Reactions with atoms and radicals also contribute to the destruction of this compound. For example, the reaction with atomic oxygen (O) can lead to the formation of cyanoketene (NCCHCO).[2][11] The reaction with the cyano radical (CN) is a key pathway to the formation of dithis compound (C₄N₂) in the gas phase.[1][12]

Quantitative Data

A quantitative understanding of this compound chemistry relies on accurate measurements and calculations of reaction rates, column densities, and abundances in different astronomical environments.

Reaction Rate Coefficients

The following table summarizes some of the key experimentally measured and theoretically calculated reaction rate coefficients for reactions involving this compound.

| Reaction | Temperature (K) | Rate Coefficient (cm³ s⁻¹) | Method | Reference |

| C₃N⁻ + H → HC₃N + e⁻ | Thermal | 5.4 ± 0.2 x 10⁻¹⁰ | Experimental | [6] |

| O(³P) + HC₃N | 300 | ~10⁻¹² | Estimated | [2][11] |

| CN + HC₃N → C₄N₂ + H | 295 | 1.7 ± 0.08 x 10⁻¹¹ | Experimental | [1] |

| CN + HC₃N → C₄N₂ + H | 5 - 400 | See formula in reference | Theoretical | [1] |

Column Densities and Abundances

The column density, which represents the number of molecules per unit area along the line of sight, and the fractional abundance relative to molecular hydrogen (H₂) are crucial parameters for constraining astrochemical models. The table below presents a selection of observed this compound column densities and abundances in various astronomical sources.

| Source | Environment | Column Density (cm⁻²) | Abundance relative to H₂ | Telescope/Instrument | Reference |

| TMC-1 | Dark Cloud | - | - | - | [5] |

| Protoplanetary Disks (various) | Protoplanetary Disk | - | Few to tens of percent relative to HCN in the inner 100 AU | ALMA | [13] |

| Hot Cores (various) | Massive Star-Forming Region | Varies | Varies | ALMA | [7][14][15] |

| Titan | Planetary Atmosphere | 1-10 x 10¹⁶ (ice phase) | - | Cassini CIRS | [16] |

| IRC+10216 | Circumstellar Envelope | - | - | ALMA | [17] |

Experimental and Observational Methodologies

The study of this compound in astrochemical contexts employs a combination of laboratory experiments, astronomical observations, and theoretical modeling.

Laboratory Experiments

Laboratory experiments focusing on the chemistry of ices are crucial for understanding the processes that occur on interstellar dust grains. A typical experimental setup for studying the photochemistry of this compound ice involves an ultra-high vacuum (UHV) chamber equipped with a cryogenic system to cool a substrate to temperatures representative of interstellar space (around 10-20 K).

Experimental Workflow for Ice Photochemistry:

-

Ice Deposition: A gas mixture containing this compound is introduced into the UHV chamber and deposited onto the cold substrate, forming an ice layer.

-

Irradiation: The ice is irradiated with a UV lamp to simulate the interstellar radiation field.[18]

-

Spectroscopic Monitoring: The chemical changes in the ice are monitored in situ using Fourier Transform Infrared (FTIR) spectroscopy.[19][20][21][22]

-

Temperature Programmed Desorption (TPD): After irradiation, the substrate is slowly heated, and the molecules that desorb from the ice are detected by a mass spectrometer. This technique helps to identify the products formed in the ice.[19][20][21][22]

Crossed molecular beam experiments are employed to study the dynamics of gas-phase reactions under single-collision conditions. In these experiments, two beams of reactants are crossed, and the resulting products are detected, often using a mass spectrometer. This allows for the determination of reaction products and their branching fractions.[2][11][12]

Synthesis of this compound for Laboratory Studies: this compound is often synthesized in the laboratory for these experiments using a two-stage procedure.[11][12]

Astronomical Observations

ALMA is a powerful tool for observing the rotational transitions of molecules like this compound in cold interstellar environments.

Observational Protocol with ALMA:

-

Target Selection: Protoplanetary disks, dark clouds, or other regions of interest are selected for observation.

-

Frequency Setup: The ALMA receivers are tuned to the specific frequencies of the rotational transitions of HC₃N.

-

Observation: Data is collected using an array of antennas. Both compact and extended antenna configurations can be used to recover emission from different spatial scales.[23]

-

Calibration and Imaging: The raw data is calibrated to remove instrumental and atmospheric effects. The calibrated data is then used to create images of the HC₃N emission.

-

Analysis: The spectra are analyzed to determine the column density, rotational temperature, and abundance of this compound. This is often done under the assumption of local thermodynamic equilibrium (LTE) using software packages like XCLASS.[7][14][15]

Theoretical Modeling

Theoretical calculations are indispensable for interpreting experimental and observational data and for building comprehensive astrochemical models.

-

Quantum Chemical Calculations: These calculations are used to determine the potential energy surfaces of chemical reactions, identify reaction intermediates and transition states, and calculate reaction rate coefficients.[24][25][26][27]

-

Astrochemical Models: These are complex computer simulations that incorporate large networks of chemical reactions to model the chemical evolution of different astronomical environments. They take into account physical conditions such as temperature, density, and radiation field. Non-LTE radiative transfer calculations are often necessary to accurately model the emission spectra of molecules like this compound and its isomers.[5]

This compound as a Prebiotic Precursor

This compound's significance extends beyond astrochemistry into the realm of prebiotic chemistry. Laboratory experiments have demonstrated that this compound can react in aqueous solutions to form molecules that are fundamental to life.

-

Amino Acid and Nucleobase Synthesis: In aqueous solutions, this compound reacts with simple inorganic substances to produce aspartic acid, asparagine, and cytosine.[2][3] It is also a key reactant in proposed prebiotic syntheses of other pyrimidines and purines.[28][29]

The hydrolysis of this compound to cyanoacetaldehyde is a key step in some of these synthetic routes. However, the high activation energy for this reaction in the gas phase suggests that it may be more favorable on the surfaces of mineral grains.[24][25][27]

Conclusion

This compound is a molecule of profound importance in our quest to understand the chemical origins of the cosmos and of life itself. The astrochemical models that include this compound are continually being refined through a synergistic approach that combines laboratory experiments, astronomical observations, and theoretical calculations. As our observational capabilities improve with instruments like the James Webb Space Telescope, and as our laboratory and computational techniques become more sophisticated, our understanding of the intricate chemistry of this compound will undoubtedly deepen, shedding further light on the formation of complex organic molecules throughout the universe. This guide has provided a snapshot of the current state of knowledge, offering a foundation for future research in this exciting and rapidly evolving field.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Formation of gas-phase glycine and this compound via associative detachment reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ALMA-ATOMS survey: Vibrationally excited HC3N lines in hot cores | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. UV photodissociation of this compound: a combined ion imaging and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactions O(3P, 1D) + HCCCN(X1Σ+) (this compound): Crossed-Beam and Theoretical Studies and Implications for the Chemistry of Extraterrestrial Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dithis compound (NC4N) Formation in the CN + this compound (HC3N) Reaction: A Combined Crossed-Molecular Beams and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [1803.04986] A Survey of CH3CN and HC3N in Protoplanetary Disks [arxiv.org]

- 14. aanda.org [aanda.org]

- 15. researchgate.net [researchgate.net]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Experimental investigations of diacetylene ice photochemistry in Titan’s atmospheric conditions | Astronomy & Astrophysics (A&A) [aanda.org]

- 20. lfa.strw.leidenuniv.nl [lfa.strw.leidenuniv.nl]

- 21. researchgate.net [researchgate.net]

- 22. [0906.2292] Hydrogenation reactions in interstellar CO ice analogues [arxiv.org]

- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. research.unipd.it [research.unipd.it]

- 26. arxiv.org [arxiv.org]

- 27. ricerca.sns.it [ricerca.sns.it]

- 28. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Could Purines Be Formed from Cyanamide and this compound in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]

Cyanoacetylene (HC3N) as a Tracer of Star-Forming Regions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetylene (HC3N), a linear molecule with the chemical formula H-C≡C-C≡N, is a powerful and versatile tracer of the physical and chemical conditions within the dense, cold, and often obscured environments where stars are born. Its rich rotational spectrum, with transitions observable across a wide range of frequencies, makes it an excellent probe of gas kinematics, temperature, density, and chemical evolution in various stages of star formation, from quiescent high-mass starless cores (HMSCs) to complex high-mass protostellar objects (HMPOs) and hot cores. This technical guide provides an in-depth overview of the use of HC3N as a tracer, summarizing key quantitative data, detailing observational methodologies, and illustrating the underlying chemical pathways.

Data Presentation: HC3N in Star-Forming Regions

The abundance and physical properties of this compound exhibit significant variations across different evolutionary stages of star formation. The following tables summarize key quantitative data from various observational studies.

| Source Type | Average HC3N Column Density (cm⁻²) | Average HC3N Fractional Abundance (relative to H₂) | Reference(s) |

| High-Mass Starless Cores (HMSCs) | (5.7 ± 0.7) × 10¹² | (6.6 ± 0.8) × 10⁻¹¹ | [1][2] |

| High-Mass Protostellar Objects (HMPOs) | (1.03 ± 0.12) × 10¹³ | (3.6 ± 0.5) × 10⁻¹¹ | [1][2] |

| Maser-only sources | (1.75 ± 0.42) × 10¹³ | (1.22 ± 0.52) × 10⁻¹⁰ | [3][4] |

| Maser-RRL sources | (2.84 ± 0.47) × 10¹³ | (5.40 ± 1.45) × 10⁻¹⁰ | [3][4] |

| RRL-only sources | (0.82 ± 0.15) × 10¹³ | (1.65 ± 1.50) × 10⁻¹⁰ | [3][4] |

Table 1: Average HC3N Column Densities and Fractional Abundances in High-Mass Star-Forming Regions.

| Parameter | Value Range | Mean Value | Reference(s) |

| Rotational Temperature (K) | 160 ± 1 to 335 ± 2 | 235 | [5] |

| H₂ Number Density (cm⁻³) | (1.3 ± 0.2) × 10⁵ to (5.0 ± 0.5) × 10⁸ | 3.2 × 10⁷ | [5] |

| HC3N* Column Density (cm⁻²) | (6.9 ± 0.3) × 10¹⁵ to (1.7 ± 0.1) × 10¹⁸ | 2.7 × 10¹⁶ | [5] |

| Fractional Abundance of HC3N* (fHC3N*) | (6.9 ± 1.5) × 10⁻¹⁰ to (2.3 ± 0.2) × 10⁻⁷ | - | [5] |

Table 2: Physical Properties Derived from Vibrationally Excited HC3N (HC3N) in Hot Cores.*

Chemical Pathways of this compound

The abundance of HC3N in star-forming regions is governed by a complex network of formation and destruction reactions. The primary formation pathway in the gas phase is believed to be the neutral-neutral reaction between acetylene (B1199291) (C₂H₂) and the cyano radical (CN).[6][7] Other reactions, including those involving ions, also contribute to its formation. Destruction of HC3N can occur through reactions with ions and photodissociation by ultraviolet (UV) radiation.[8][9]

Experimental Protocols: Observing HC3N Emission

The detection and analysis of HC3N in star-forming regions rely on observations of its rotational transitions using radio telescopes. The specific methodology can vary depending on the scientific goals and the target source.

Observational Setup

-

Telescopes: Single-dish telescopes such as the Nobeyama 45m, Yebes 40m, and Effelsberg 100-m are used for large-scale surveys and observations of extended sources.[1][10][11] Interferometers like the Atacama Large Millimeter/submillimeter Array (ALMA) provide high angular resolution to probe the small-scale structure within star-forming cores.[5]

-

Receivers and Spectrometers: Observations are typically carried out in the millimeter and submillimeter wavelength range (e.g., 3mm, Q-band).[5][10] High-resolution spectrometers, such as Fast Fourier Transform Spectrometers (FFTSs), are essential to resolve the line profiles and any hyperfine structure.[10]

-

Observed Transitions: A variety of rotational transitions of HC3N are targeted, depending on the expected excitation conditions. Low-J transitions (e.g., J=2-1, J=5-4) trace colder, more extended gas, while higher-J and vibrationally excited transitions are sensitive to warmer, denser regions like hot cores.[3][4][5]

Data Reduction and Analysis

The raw observational data undergo a series of reduction and analysis steps to extract physical parameters.

-

Calibration: Standard calibration procedures are applied to the data to convert the observed antenna temperatures to a standard intensity scale (e.g., main beam temperature, Tmb). This involves observations of sources with known flux densities and applying beam efficiency corrections.[10]

-

Spectral Line Fitting: The observed spectra are fitted with Gaussian profiles to determine the line intensity, central velocity, and line width (Full Width at Half Maximum, FWHM).[1] In cases where hyperfine structure is resolved, more complex fitting routines are employed.

-

Column Density and Abundance Calculation: Assuming Local Thermodynamic Equilibrium (LTE), the column density of HC3N can be derived from the integrated line intensity.[5] This requires knowledge of the excitation temperature, which can be estimated from other molecular tracers or through rotational diagram analysis if multiple transitions are observed. The fractional abundance is then calculated by dividing the HC3N column density by the H₂ column density, which is often estimated from dust continuum emission.

HC3N as an Evolutionary Probe

Studies have shown that the abundance and distribution of HC3N can change as a star-forming region evolves.

-

From Starless to Protostellar Cores: The fractional abundance of HC3N is observed to decrease from high-mass starless cores (HMSCs) to high-mass protostellar objects (HMPOs).[1][2] However, the column density slightly increases, which may suggest that HC3N is newly formed in the dense gas of HMPOs.[1][2]

-

Impact of Stellar Activity: In HMPOs, the column density of HC3N tends to decrease with an increasing luminosity-to-mass ratio (L/M), an indicator of evolutionary stage.[1][2] This suggests that as the central protostar becomes more luminous and active, its radiation and outflows begin to destroy the surrounding HC3N molecules.[1][2]

-

Tracing Shocks: The presence of broad line wings in HC3N spectra and positive correlations with known shock tracers like SiO and H₂CO suggest that HC3N can also be a good tracer of shocks associated with outflows from young stellar objects.[3][4][8][12] Shocks can release precursor molecules from dust grains into the gas phase, enhancing the formation of HC3N.[4]

Vibrationally Excited HC3N: A Probe of Hot Cores

In the dense and warm inner regions of hot cores, HC3N can be excited to higher vibrational states. The observation of these vibrationally excited lines (HC3N*) provides a powerful tool to probe the extreme physical conditions in these environments.

-

High Temperatures and Densities: The excitation of HC3N* requires high temperatures (mean of ~235 K) and substantial H₂ number densities (mean of ~3.2 × 10⁷ cm⁻³).[5] This confirms that HC3N* emission originates from the inner, hottest parts of the cores.

-

Excitation Mechanism: Analysis suggests that the excitation of HC3N* is primarily driven by mid-infrared (mid-IR) pumping rather than collisional excitation.[5] The intense IR radiation field from the central protostar excites the vibrational modes of the HC3N molecule.

Conclusion

This compound has proven to be an invaluable molecule for dissecting the complex processes at play in star-forming regions. Its sensitivity to a wide range of physical conditions, from the cold, quiescent gas in starless cores to the hot, dense, and dynamic environments around protostars, allows for a detailed investigation of the evolutionary sequence of star formation. The combination of single-dish and interferometric observations, coupled with sophisticated chemical modeling, continues to refine our understanding of the role of molecules like HC3N in the journey from interstellar clouds to planetary systems. Future observations with next-generation telescopes will undoubtedly uncover even more intricate details about the chemistry and physics traced by this versatile molecule.

References

- 1. [1801.02116] Survey Observations to Study Chemical Evolution from High-mass Starless Cores to High-mass Protostellar Objects I: HC3N and HC5N [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. aanda.org [aanda.org]

- 4. Cyanopolyyne line survey towards high-mass star-forming regions with TMRT | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. The ALMA-ATOMS survey: Vibrationally excited HC3N lines in hot cores | Astronomy & Astrophysics (A&A) [aanda.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. Discovery of the interstellar this compound radical cation HC3N+ | Astronomy & Astrophysics (A&A) [aanda.org]

- 11. aanda.org [aanda.org]